![molecular formula C18H15ClN4O B4911869 4-chloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide](/img/structure/B4911869.png)
4-chloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide
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Overview
Description
4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide typically involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various biological pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(2-chloroacetyl)benzohydrazide
- 4-chloro-6-methyl-2-phenylpyrimidine
- 4-chloro-6-methoxy-pyrimidin-2-amine
Uniqueness
4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c1-12-20-16(13-5-3-2-4-6-13)11-17(21-12)22-23-18(24)14-7-9-15(19)10-8-14/h2-11H,1H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQCMHNMMYHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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